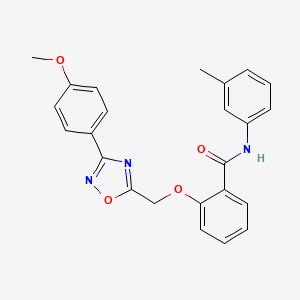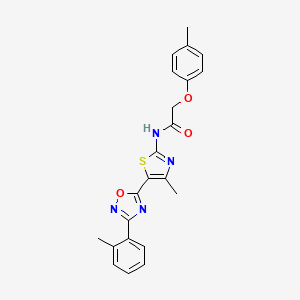
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide, also known as HMN-214, is a small molecule drug candidate that has shown potential in the treatment of cancer. It is a member of the family of isonicotinamide derivatives and has been extensively studied for its anticancer properties.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. It also induces cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of certain enzymes involved in tumor angiogenesis.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide has been shown to have a number of biochemical and physiological effects. It can induce oxidative stress, activate the p53 pathway, and inhibit the Akt/mTOR pathway. It has also been shown to inhibit the expression of certain genes involved in cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide for lab experiments is its potent anticancer activity. It has also been shown to have relatively low toxicity in animal models. However, its synthesis is complex and time-consuming, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide. One area of focus is the development of more efficient synthesis methods to increase its availability for research and potential clinical use. Another area of research is the identification of biomarkers that can predict response to N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide treatment. Additionally, there is a need for further studies to evaluate its potential in combination with other anticancer agents.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide involves a multi-step process that starts with the reaction of 2-hydroxy-6-methoxyquinoline with formaldehyde and sodium borohydride to form a key intermediate. This intermediate is then reacted with propylamine and isonicotinic acid to yield N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide.
Wissenschaftliche Forschungsanwendungen
The scientific research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide has focused on its potential as an anticancer agent. Studies have shown that it has potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to be effective in inhibiting tumor growth in animal models.
Eigenschaften
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-10-23(20(25)14-6-8-21-9-7-14)13-16-11-15-12-17(26-2)4-5-18(15)22-19(16)24/h4-9,11-12H,3,10,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGVBOYYMJOBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)

![3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)

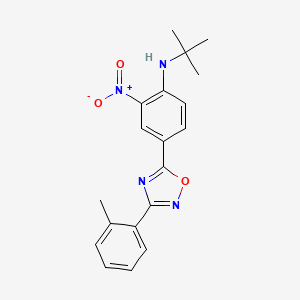
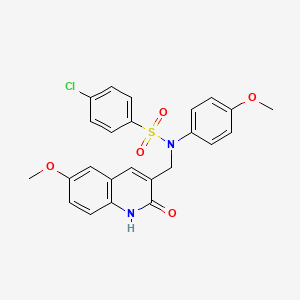
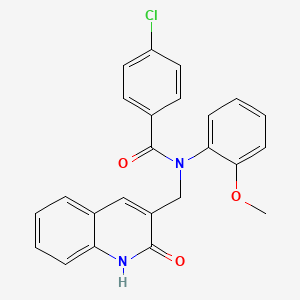
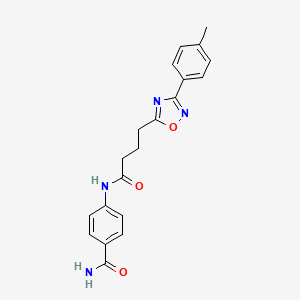
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7709374.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709394.png)

